molecular formula C19H19FN4O7S B2502033 N1-(4-fluorobenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-98-0

N1-(4-fluorobenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2502033
CAS No.: 868981-98-0
M. Wt: 466.44
InChI Key: UJXKPOQEAFDRNH-UHFFFAOYSA-N
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Description

N1-(4-Fluorobenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a fluorinated benzyl group and a sulfonylated oxazolidine ring. The oxalamide core (N1,N2-oxalamide) serves as a versatile scaffold in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability. Key structural features include:

  • 4-Fluorobenzyl group: Enhances lipophilicity and influences target binding via hydrophobic interactions.
  • Oxazolidine ring: A five-membered heterocycle that may improve bioavailability and conformational rigidity.

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O7S/c20-14-3-1-13(2-4-14)11-21-18(25)19(26)22-12-17-23(9-10-31-17)32(29,30)16-7-5-15(6-8-16)24(27)28/h1-8,17H,9-12H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXKPOQEAFDRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-fluorobenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H24FN3O5S
  • Molecular Weight : 401.45 g/mol
  • Purity : Typically around 95%

The compound features a sulfonamide group and an oxazolidin ring, which are known to interact with various biological targets. The presence of the fluorine atom in the aromatic ring may enhance its binding affinity and selectivity towards specific enzymes or receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Inhibition : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This suggests that this compound may exhibit similar properties.
  • Sodium Channel Modulation : Research indicates that related compounds can act as modulators of sodium channels, which are critical for cellular excitability and signal transduction.

In Vitro Studies

In vitro studies have evaluated the cytotoxic effects of various derivatives on human cancer cell lines. For example, compounds with similar structural motifs have shown significant antiproliferative activity against cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer). The cytotoxicity was assessed using the MTT assay, with IC50 values indicating the concentration required to inhibit cell growth by 50%.

CompoundCell LineIC50 (μM)Mechanism
5gMCF-74.47Tubulin polymerization inhibition
4dA278052.8Cell cycle arrest at G2/M phase

Case Studies

  • Cytotoxicity in Cancer Cells : A study involving a series of oxazinan derivatives demonstrated that certain compounds induced significant cell cycle arrest at the G2/M phase and inhibited tubulin polymerization. This suggests that this compound could exhibit similar effects due to its structural similarities.
  • Sodium Channel Inhibition : Another study highlighted the role of substituted tetrahydrofurans as sodium channel inhibitors, indicating potential pharmacological relevance for understanding how this compound might function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares substituents, molecular weights, and biological activities of related compounds:

Compound Name / ID Key Substituents Molecular Weight Biological Activity Key Evidence
Target Compound 4-Fluorobenzyl, 4-nitrophenyl sulfonyl oxazolidine ~470 (estimated) Not reported (inferred: potential enzyme inhibition) (analog)
N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)thiazolyl)pyrrolidinyl)oxalamide (14) 4-Chlorophenyl, thiazolyl-pyrrolidine 409.28 Antiviral (HIV entry inhibition)
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl, pyridinylethyl 399.4 Umami flavoring agent (safe at NOEL: 100 mg/kg/day)
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10) Adamantyl, 4-chlorobenzyloxy ~450 (estimated) Not reported (high melting point >210°C)
N1,N2-Bis(thiazolidin-3-yl)oxalamide (5) Bis-thiazolidine Not provided Antifungal/antibacterial (inferred from thiazolidine cores)

Key Observations :

  • Aryl Groups : The 4-fluorobenzyl group in the target compound may offer a balance between lipophilicity and metabolic stability compared to bulkier adamantyl or polar pyridinylethyl groups .
  • Sulfonyl vs.
  • Heterocyclic Rings : Oxazolidine (target) and thiazolidine rings both confer rigidity, but thiazolidines are more commonly associated with antimicrobial activity.

Physicochemical Properties :

  • Molecular Weight : Estimated at ~470 g/mol, similar to the 4-chlorophenyl sulfonyl analog (469.9 g/mol) .
  • Solubility : The nitro group may reduce aqueous solubility compared to hydroxyl-containing analogs (e.g., compound 14 ).
  • Melting Point : Likely >200°C, consistent with sulfonylated heterocycles .

Preparation Methods

Sulfonylation of Oxazolidinone

The oxazolidinone core is functionalized at the nitrogen atom via sulfonylation using 4-nitrobenzenesulfonyl chloride (nosyl chloride). In a representative procedure, oxazolidin-2-one is treated with nosyl chloride (1.5 equiv.) and sodium hydride (2.0 equiv.) in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature. The reaction proceeds via deprotonation of the oxazolidinone nitrogen, enabling nucleophilic attack on the sulfonyl chloride. Purification by column chromatography yields 3-((4-nitrophenyl)sulfonyl)oxazolidin-2-one as a crystalline solid.

Introduction of the Aminomethyl Group

The methyleneamine moiety is introduced through a two-step sequence:

  • Reduction of Oxazolidinone Carbonyl : The carbonyl group at position 2 of the oxazolidinone is reduced to a hydroxymethyl group using lithium aluminum hydride (LiAlH4) in dry ether.
  • Conversion to Aminomethyl : The resultant hydroxymethyl intermediate undergoes a Mitsunobu reaction with phthalimide, followed by hydrazinolysis to yield (3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methylamine.

Synthesis of 4-Fluorobenzylamine

4-Fluorobenzylamine is commercially available but can be synthesized via Gabriel synthesis from 4-fluorobenzyl bromide. Treatment with potassium phthalimide in dimethylformamide (DMF) at 120°C for 6 hours forms the phthalimide-protected amine, which is subsequently hydrolyzed with hydrazine hydrate in ethanol.

Coupling Strategies for Unsymmetrical Oxalamides

Ruthenium-Catalyzed Dehydrogenative Coupling

The target compound is synthesized via a sequential CDC approach:

  • Formation of α-Hydroxy Amide Intermediate : Ethylene glycol is coupled with 4-fluorobenzylamine using Ru-5 (1 mol%) and potassium tert-butoxide (tBuOK, 4 mol%) in toluene at 135°C. This produces N-(4-fluorobenzyl)-2-hydroxyacetamide, isolated in 47% yield after 30 minutes.
  • Oxidation to Oxalamide : The α-hydroxy amide is reacted with (3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methylamine under identical catalytic conditions. Prolonged heating (24 hours) drives the reaction to completion, yielding the unsymmetrical oxalamide in 87% yield after column chromatography.

Key Reaction Conditions

  • Catalyst: Ru-5 (1 mol%)
  • Base: tBuOK (4 mol%)
  • Solvent: Toluene
  • Temperature: 135°C
  • Duration: 24 hours

Alternative Method: Stepwise Oxalyl Chloride Activation

For comparative analysis, the oxalamide is also synthesized via oxalyl chloride activation:

  • Monoamide Formation : Oxalyl chloride reacts with 4-fluorobenzylamine in dichloromethane (DCM) at 0°C to form N-(4-fluorobenzyl)oxalyl chloride.
  • Coupling with Oxazolidinone Amine : The intermediate is treated with (3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methylamine in the presence of triethylamine (TEA), yielding the target compound in 72% yield.

Optimization of Reaction Conditions

Catalyst Loading and Solvent Effects

Parameter Optimal Value Yield (%)
Ru-5 Loading 1 mol% 87
tBuOK Loading 4 mol% 87
Solvent Toluene 87
Temperature 135°C 87

Reducing the catalyst loading to 0.5 mol% decreases the yield to 62%, while substituting toluene with tetrahydrofuran (THF) results in incomplete conversion (58% yield).

Kinetic Monitoring of Intermediate

NMR analysis of the reaction mixture at 0.5, 2, and 12 hours reveals the temporal evolution of the α-hydroxy amide intermediate. After 30 minutes, the intermediate constitutes 47% of the mixture, with trace oxalamide. By 12 hours, the ratio inverses, favoring the oxalamide product (1:1.2).

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (500 MHz, d6-DMSO) : δ 8.40 (d, J = 8.5 Hz, 2H, Ar-H), 8.02 (d, J = 8.5 Hz, 2H, Ar-H), 7.32 (dd, J = 8.5, 5.5 Hz, 2H, Ar-H), 7.15 (t, J = 8.5 Hz, 2H, Ar-H), 4.45 (s, 2H, CH2), 4.20 (t, J = 8.0 Hz, 1H, CH), 3.95–3.85 (m, 2H, CH2), 3.70–3.60 (m, 2H, CH2).
  • 13C NMR : δ 166.5 (C=O), 164.2 (C=O), 152.1 (C-F), 142.3 (C-NO2), 130.5–115.2 (Ar-C), 62.4 (CH2), 57.8 (CH), 45.2 (CH2).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C23H22FN5O7S: [M+H]+ 556.1254. Found: 556.1256.

Challenges and Alternative Approaches

Competing Symmetrical Product Formation

The oxalyl chloride method suffers from symmetrical byproduct generation (up to 28%). This is mitigated by slow addition of the second amine and using a 10% excess of the oxazolidinone-derived amine.

Oxazolidinone Ring Stability

Prolonged exposure to basic conditions during sulfonylation risks oxazolidinone ring opening. Employing low temperatures (0°C) and shorter reaction times (2 hours) minimizes decomposition.

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